molecular formula C6H5N3O3 B11915054 4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione CAS No. 6278-40-6

4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione

Cat. No.: B11915054
CAS No.: 6278-40-6
M. Wt: 167.12 g/mol
InChI Key: LQHQKODGVGLRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione is a heterocyclic compound that features an imidazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in water and heated to reflux for several hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the ring structure .

Scientific Research Applications

4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound .

Properties

CAS No.

6278-40-6

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

4-hydroxy-3,5-dihydro-1H-imidazo[4,5-c]pyridine-2,6-dione

InChI

InChI=1S/C6H5N3O3/c10-3-1-2-4(5(11)8-3)9-6(12)7-2/h1H,(H2,7,9,12)(H2,8,10,11)

InChI Key

LQHQKODGVGLRBF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(NC1=O)O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.